2-Amino-4,6-dichlorotriazine
Overview
Description
Triazines are a class of nitrogen-containing heterocycles with three nitrogen atoms at positions 1, 3, and 5 in a six-membered ring. They are known for their diverse applications, including agriculture (as herbicides), industry (as dyes, resins), and pharmaceuticals (as drugs).
Synthesis Analysis
The synthesis of triazine derivatives often involves the reaction of diamines with cyanogen chloride or cyanic acid, or through cyclization reactions of appropriate precursors. For example, the synthesis of 3-amino-1,2,4-benzotriazine derivatives involves specific substitutions and cyclization steps to introduce various functional groups onto the triazine ring (Anderson et al., 2003).
Molecular Structure Analysis
Triazines exhibit a planar ring structure facilitating π-π interactions, hydrogen bonding, and other non-covalent interactions critical for their biological activity. The structure of 2,5-diamino-3,6-dichloropyrazine, a compound with similarities to 2-Amino-4,6-dichlorotriazine, showcases typical hydrogen bonding and molecular geometry indicative of its reactive nature and potential for further functionalization (Barclay et al., 1998).
Scientific Research Applications
1. Synthesis of Azo-Based Dichlorotriazine Reactive Dye
- Application Summary: In this research, an azo-based dichlorotriazine reactive dye was synthesized from H-acid (4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid) and 4-nitroaniline . This dye has halochromic properties, meaning it changes color in response to changes in pH . This property has potential applications in various textile fields, such as protective clothing and wound dressings .
- Methods of Application: The dye was synthesized from H-acid and 4-nitroaniline . The change of color of this dye was evaluated both in the solution stage and colored fabric stage in various pH solutions .
- Results: A visible change of color with the alteration of pH was observed after dyeing textile fabric with the synthesized dye . The dyed fabric also displayed very good to excellent wash fastness properties .
2. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde
- Application Summary: This research reports the experimental results of unexpected aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde . The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .
- Methods of Application: The reactions were carried out under mild and environmentally friendly conditions, due to the influence of structural factors of the starting pyrimidine and a high concentration of alkoxide ions .
- Results: This method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .
3. Catalytic and Sustainable Amide Bond Formation
- Application Summary: This research focuses on the catalytic and sustainable amide bond formation using a DABCO/Dichlorotriazine system . The method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .
- Methods of Application: The reactions were carried out under mild and environmentally friendly conditions . The desired amide was formed in an excellent 96% NMR yield .
- Results: This method proved to be efficient with heteroaromatic compounds, such as thiophene (84%) and furan (85%) .
4. Preparation of Substituted Melamine, Ammelides, and Ammelines
- Application Summary: 2-Amino-4,6-dichlorotriazine can be used as an aromatic intermediate compound for the preparation of substituted melamine, ammelides, and ammelines .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The results or outcomes obtained are not detailed in the source .
5. Synthesis of Azo Dyes
- Application Summary: Azo dyes, which represent the largest production volume of dye chemistry today, are synthesized from a simple method of diazotization and coupling . 2-Amino-4,6-dichlorotriazine can be used in the synthesis of these dyes .
- Methods of Application: The synthesis of azo dyes involves diazotization of an aromatic primary amine, followed by coupling with one or more electron-rich nucleophiles such as amino and hydroxy .
- Results: Azo dyes are the most used dyes and account for more than 60% of total dyes . They are used in a variety of applications in the food, pharmaceutical, paper, cosmetics, textile and leather industries and others .
6. Preparation of Pyrimidine-Based Compound Precursors
Safety And Hazards
2-Amino-4,6-dichlorotriazine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4,6-dichloro-1,3,5-triazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl2N4/c4-1-7-2(5)9-3(6)8-1/h(H2,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLXKFUCPVGZEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40239372 | |
Record name | 4,6-Dichloro-1,3,5-trazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40239372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4,6-dichloro-S-triazine | |
CAS RN |
933-20-0 | |
Record name | 2-Amino-4,6-dichloro-1,3,5-triazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=933-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dichloro-1,3,5-trazin-2-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933200 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 933-20-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267458 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 933-20-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71988 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,6-Dichloro-1,3,5-trazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40239372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | dichloro-1,3,5-triazin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,6-DICHLORO-1,3,5-TRAZIN-2-AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5S5IYO89G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.